![molecular formula C10H18N2O2 B13330846 3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[45]DECAN-2-ONE is a chemical compound with the molecular formula C10H18N2O2 It is part of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction is carried out under specific conditions, typically involving the use of a Lewis acid such as BF3.OEt2 in dichloromethane at low temperatures (around -40°C) . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
While specific industrial production methods for 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets. One of the key targets is receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting the kinase activity of RIPK1, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-OXO-1,3,8-TRIAZASPIRO[4.5]DECAN-3-YL CARBOXYLIC ACID DERIVATIVES: These compounds share a similar spirocyclic structure and have applications in medicinal chemistry.
Oxaspiro[4.5]decan-1-one: This compound is synthesized through similar Prins/pinacol reactions and has comparable applications in organic synthesis.
Uniqueness
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is unique due to its specific structure and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)12-7-10(14-9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
PJFRHKUDSAFTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2(CCNCC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
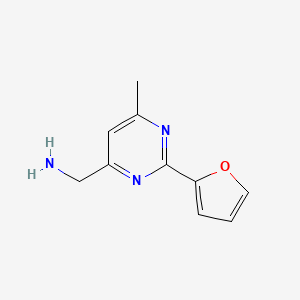
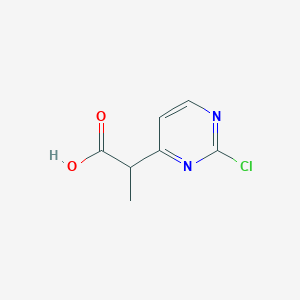
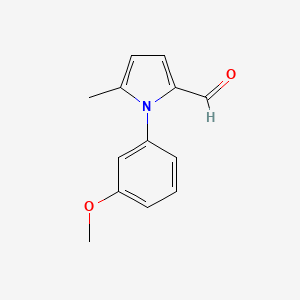
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
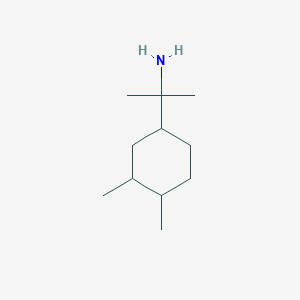

![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
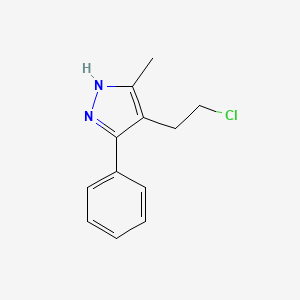

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
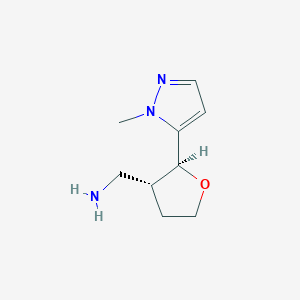
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
